molecular formula C9H13FO B2787106 1-Fluorobicyclo[3.3.1]nonan-3-one CAS No. 70013-62-6

1-Fluorobicyclo[3.3.1]nonan-3-one

Cat. No.: B2787106
CAS No.: 70013-62-6
M. Wt: 156.2
InChI Key: SMRRHXWTCQFVAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluorobicyclo[331]nonan-3-one is a bicyclic organic compound with the molecular formula C9H13FO It is characterized by a fluorine atom attached to a bicyclo[331]nonane framework, which includes a ketone functional group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluorobicyclo[3.3.1]nonan-3-one can be synthesized through various synthetic routes. One common method involves the fluorination of bicyclo[3.3.1]nonan-3-one using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile, and at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorinating agents.

Chemical Reactions Analysis

Types of Reactions: 1-Fluorobicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Fluorobicyclo[3.3.1]nonan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Comparison with Similar Compounds

    Bicyclo[3.3.1]nonan-3-one: Lacks the fluorine atom, which can significantly alter its chemical and biological properties.

    1-Chlorobicyclo[3.3.1]nonan-3-one: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

    1-Bromobicyclo[3.3.1]nonan-3-one:

Uniqueness: 1-Fluorobicyclo[3.3.1]nonan-3-one is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased metabolic stability and altered electronic effects. This makes it particularly valuable in the development of pharmaceuticals and other specialized applications.

Properties

IUPAC Name

1-fluorobicyclo[3.3.1]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FO/c10-9-3-1-2-7(5-9)4-8(11)6-9/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRRHXWTCQFVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC(C1)(C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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